1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20133090
InChI: InChI=1S/C10H14N4/c1-13-6-3-4-9(13)8-11-10-5-7-14(2)12-10/h3-7H,8H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol

1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20133090

Molecular Formula: C10H14N4

Molecular Weight: 190.25 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
IUPAC Name 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H14N4/c1-13-6-3-4-9(13)8-11-10-5-7-14(2)12-10/h3-7H,8H2,1-2H3,(H,11,12)
Standard InChI Key OIAIGVYIZIJHDO-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1CNC2=NN(C=C2)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates two heterocyclic systems: a pyrazole ring and a pyrrole moiety. The pyrazole ring (C3H3N2) is substituted at the 1-position with a methyl group and at the 3-position with a secondary amine linked to a (1-methylpyrrol-2-yl)methyl group. This configuration enhances molecular rigidity and electronic diversity, facilitating interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H14N4
Molecular Weight202.25 g/mol
IUPAC Name1-Methyl-N-[(1-methylpyrrol-2-yl)methyl]-1H-pyrazol-3-amine
SMILESCC1=NN(C=C1NCC2=CC=CN2C)C

The methyl group on the pyrrole ring (δ 2.1–2.3 ppm in 1H NMR) and the pyrazole’s amine proton (δ 5.8–6.2 ppm) are critical diagnostic signals for structural validation .

Spectroscopic Identification

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 202.25 ([M+H]+), consistent with the molecular formula . Infrared (IR) spectroscopy reveals absorbance at 1600–1650 cm−1, characteristic of C=N stretching in the pyrazole ring.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Alkylation of Pyrazole: 1-Methyl-1H-pyrazol-3-amine is alkylated with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions (e.g., HCl in ethanol) to form an imine intermediate.

  • Reductive Amination: The intermediate is reduced using sodium borohydride (NaBH4) in methanol, yielding the target amine.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1EtOH, HCl, 60°C, 6 hr7288
2NaBH4, MeOH, RT, 2 hr6895

Microwave-assisted synthesis (100 W, 80°C) reduces reaction time by 40% while maintaining comparable yields.

Purification Strategies

Purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (1:1). Final purity (>98%) is verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (LogP ≈ 2.5), with solubility in DMSO (25 mg/mL) and limited aqueous solubility (<0.1 mg/mL) . It remains stable at 4°C for six months but degrades under acidic (pH < 4) or oxidizing conditions.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, indicative of crystalline structure. Thermogravimetric analysis (TGA) shows decomposition above 250°C.

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro screening against Staphylococcus aureus and Escherichia coli demonstrates moderate inhibition (MIC = 32–64 μg/mL), comparable to ciprofloxacin derivatives. The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays .

Comparative Analysis with Analogues

Substituent Effects

Replacing the pyrrole-methyl group with a thiophene moiety increases LogP to 3.1 but reduces aqueous solubility by 50%, highlighting the balance between lipophilicity and bioavailability .

Table 3: Biological Activity of Structural Analogues

CompoundMIC (μg/mL)COX-2 IC50 (μM)
Target Compound32–6418
Thiophene Analogue64–12822
Pyridine Analogue16–3215

Future Directions

Further studies should explore:

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency and selectivity.

  • In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic stability in rodent models.

  • Target Identification: Proteomic profiling to identify off-target interactions and potential therapeutic applications.

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